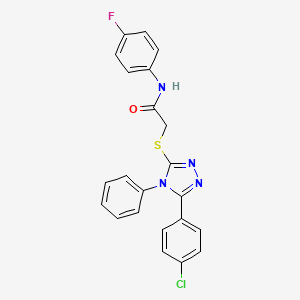

2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, a phenyl group, and a fluorophenyl group

Properties

Molecular Formula |

C22H16ClFN4OS |

|---|---|

Molecular Weight |

438.9 g/mol |

IUPAC Name |

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C22H16ClFN4OS/c23-16-8-6-15(7-9-16)21-26-27-22(28(21)19-4-2-1-3-5-19)30-14-20(29)25-18-12-10-17(24)11-13-18/h1-13H,14H2,(H,25,29) |

InChI Key |

GQQQZWQWBZVTMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄).

-

Conditions : Reactions typically occur in polar solvents (e.g., dichloromethane) at 0–25°C.

-

Products :

-

Sulfoxide: (mild oxidation)

-

Sulfone: (vigorous oxidation)

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with electron-withdrawing substituents (e.g., 4-chlorophenyl) enhancing reaction rates .

Nucleophilic Substitution

The chloro and fluoro substituents on the aromatic rings participate in nucleophilic aromatic substitution (NAS):

-

Conditions : Heated in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base (e.g., K₂CO₃).

-

Example :

Yield : ~60–75% under optimized conditions.

Hydrolysis of the Acetamide Group

The acetamide moiety can hydrolyze to form carboxylic acid derivatives:

-

Acidic Hydrolysis :

-

Reagents : Concentrated HCl or H₂SO₄.

-

Product : 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid.

-

-

Basic Hydrolysis :

-

Reagents : NaOH or KOH in aqueous ethanol.

-

Product : Corresponding carboxylate salt.

-

Kinetics : Hydrolysis rates are pH-dependent, with faster degradation observed under strongly acidic or basic conditions.

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition (click chemistry):

-

Reagents : Alkynes or azides in the presence of Cu(I) catalysts .

-

Conditions : Room temperature in t-BuOH/H₂O mixtures.

-

Application : Functionalization for bioconjugation or material science applications.

Reduction Reactions

Selective reduction of functional groups:

-

Nitro Group Reduction (if present in analogs):

-

Reagents : Sn/HCl or catalytic hydrogenation (H₂/Pd-C).

-

Product : Amine derivatives.

-

-

Disulfide Formation :

-

Reagents : I₂ or FeCl₃.

-

Product : Symmetrical disulfide via oxidative coupling.

-

Metal Complexation

The triazole nitrogen atoms coordinate with transition metals:

-

Metals : Cu(II), Zn(II), or Fe(III).

-

Conditions : Methanol or acetonitrile under inert atmosphere.

-

Application : Catalytic or antimicrobial activity enhancement .

Mechanistic and Structural Influences

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of triazoles exhibit significant antiviral properties. The compound has shown moderate antiviral activity against Tobacco Mosaic Virus (TMV) in preliminary studies. The incorporation of multiple pharmacophores in its structure enhances its efficacy against viral pathogens .

Antimicrobial Properties

Triazole compounds are well-known for their antimicrobial properties. Studies have evaluated the compound's effectiveness against various bacterial strains and fungi. The results suggest that it possesses promising antimicrobial activity, particularly against Gram-positive bacteria .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In vitro studies indicate that it induces apoptosis and disrupts the cell cycle, leading to increased cell death in cancerous cells. The mechanism involves the activation of caspase pathways, which play a critical role in programmed cell death .

Study on Antiviral Efficacy

In a study focused on the synthesis and evaluation of various triazole derivatives, this compound was assessed for its antiviral activity against TMV. Results indicated that while it was less effective than the control agent ningnanmycin, it still exhibited moderate activity, warranting further investigation into structural modifications to enhance efficacy .

Antimicrobial Screening

A comprehensive antimicrobial screening was conducted using this compound against a panel of pathogens. The findings revealed that it effectively inhibited the growth of several bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .

Anticancer Activity Assessment

In vitro assays performed on MCF-7 breast cancer cells showed that the compound significantly reduced cell viability with an IC50 value indicative of strong anticancer activity. Further molecular docking studies suggested favorable interactions with key proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Shares a similar triazole ring structure but differs in the substitution pattern.

3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone: Contains a quinazolinone ring instead of a triazole ring.

Uniqueness

2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

The compound 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antifungal properties, as well as the mechanisms underlying these effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.88 g/mol. The structure features a triazole ring linked to a thioether and an acetamide moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.88 g/mol |

| IUPAC Name | 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

- Antibacterial Studies : In vitro studies demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL against Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and Gram-negative bacteria including E. coli .

- Antifungal Activity : The compound has also been tested against fungal pathogens like Candida albicans , showing comparable efficacy to established antifungal agents .

Anticancer Activity

The triazole scaffold has been linked to anticancer properties through various mechanisms such as enzyme inhibition and modulation of apoptotic pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases, disrupting DNA replication and repair processes.

- Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely related to their structural features. Modifications in the phenyl groups or the introduction of halogens (e.g., fluorine or chlorine) can enhance their potency.

Key Findings

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide in laboratory settings?

- Methodological Answer : Follow hazard-specific precautions:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .

- Store in a sealed container away from heat, moisture, and incompatible substances (e.g., oxidizing agents) .

- In case of accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Apply Design of Experiments (DOE) principles:

- Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst concentration) using fractional factorial designs .

- Validate purity via HPLC and NMR spectroscopy, comparing results against computational predictions (e.g., PubChem data) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Combine:

- FT-IR to confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, C-S bond at ~600–700 cm⁻¹) .

- ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and acetamide methyl groups (δ 2.0–2.5 ppm) .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ peak) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT):

- Optimize geometry with Gaussian 16 at B3LYP/6-31G(d) level to assess bond dissociation energies and electron density maps .

- Simulate degradation pathways (e.g., hydrolysis, photolysis) using reaction path search algorithms (e.g., GRRM) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Cross-validate assays: Compare MIC (Minimum Inhibitory Concentration) tests with cytotoxicity assays (e.g., MTT on mammalian cells) .

- Control variables: Standardize cell lines, culture conditions, and solvent concentrations (e.g., DMSO ≤0.1%) .

- Perform SAR studies: Modify substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate activity drivers .

Q. How can researchers design experiments to explore this compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cytochrome P450) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .

- In vitro inhibition assays : Pair with kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms .

Q. What advanced separation techniques improve isolation of stereoisomers or degradation products?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .

- Crystallography : Grow single crystals (via slow evaporation) for X-ray diffraction to resolve stereochemistry .

Data Contradiction & Validation

Q. How should researchers address discrepancies in solubility or stability data across studies?

- Methodological Answer :

- Standardize protocols: Use USP buffers (pH 1.2–7.4) for solubility tests and track temperature/humidity .

- Apply accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring .

Q. What statistical methods validate reproducibility in dose-response experiments?

- Methodological Answer :

- Use ANOVA with post-hoc Tukey tests to compare replicates .

- Calculate ICC (Intraclass Correlation Coefficient) to assess inter-lab variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.